molecular formula C14H14ClNO3 B1519348 tert-Butyl 4-chloro-3-formyl-1H-indole-1-carboxylate CAS No. 914349-00-1

tert-Butyl 4-chloro-3-formyl-1H-indole-1-carboxylate

Cat. No.: B1519348
CAS No.: 914349-00-1
M. Wt: 279.72 g/mol
InChI Key: FSJLIFCBCGGQFT-UHFFFAOYSA-N
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Description

tert-Butyl 4-chloro-3-formyl-1H-indole-1-carboxylate is a high-value chemical intermediate designed for advanced medicinal chemistry and drug discovery research. Its structure incorporates two key reactive sites: a formyl group (aldehyde) at the 3-position and a chloro substituent at the 4-position of the indole ring, while the indole nitrogen is protected by a tert-butoxycarbonyl (Boc) group. This specific substitution pattern makes it a privileged scaffold for constructing complex heterocyclic systems, particularly indole-imidazole hybrids, which are emerging as promising therapeutic scaffolds in medicinal chemistry . The compound serves as a critical precursor in the synthesis of novel molecules investigated for their potent biological activities. Research indicates that such indole-based hybrids show significant potential as multifunctional therapeutic agents, with demonstrated efficacy in preclinical studies against a range of cancer cell lines, including human metastatic melanoma and prostate cancer . The formyl group is highly amenable to condensation reactions, enabling the formation of imidazole rings and other pharmaceutically relevant heterocycles, which can enhance binding affinity to biological targets . The chloro group offers a handle for further functionalization via metal-catalyzed cross-coupling reactions, allowing researchers to diversify the scaffold and explore structure-activity relationships. This compound is strictly for research applications and is instrumental in developing new drug candidates to address pressing healthcare challenges such as antibiotic resistance and cancer .

Properties

IUPAC Name

tert-butyl 4-chloro-3-formylindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO3/c1-14(2,3)19-13(18)16-7-9(8-17)12-10(15)5-4-6-11(12)16/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSJLIFCBCGGQFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC=C2Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90654314
Record name tert-Butyl 4-chloro-3-formyl-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914349-00-1
Record name 1,1-Dimethylethyl 4-chloro-3-formyl-1H-indole-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914349-00-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-chloro-3-formyl-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Tert-butyl 4-chloro-3-formyl-1H-indole-1-carboxylate is an indole derivative that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound features a tert-butyl group, a chloro substituent, and a formyl group, making it a versatile scaffold for further chemical modifications and investigations into its biological effects.

  • Molecular Formula : C14H16ClNO3
  • Molecular Weight : Approximately 279.72 g/mol
  • Structural Characteristics : The indole core structure is significant for its role in various biologically active compounds, providing a foundation for drug discovery efforts.

Biological Activities

Research on the biological activity of this compound is still emerging. However, related indole compounds have demonstrated various pharmacological effects, including:

  • Anticancer Activity : Indole derivatives are often evaluated for their cytotoxic effects against different cancer cell lines. Preliminary studies suggest that this compound may exhibit similar properties, warranting further investigation.
  • Antimicrobial Effects : Indoles have been noted for their antibacterial and antifungal activities. The presence of the chloro substituent may enhance these properties, although specific data on this compound is limited.

Structure-Activity Relationship (SAR)

The unique arrangement of functional groups in this compound suggests potential interactions with various biological targets. SAR studies indicate that:

  • The chloro group may contribute to increased reactivity and binding affinity to target proteins.
  • The formyl group can participate in nucleophilic attacks and may influence the compound's overall biological activity.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the indole core.
  • Introduction of the chloro and formyl groups through electrophilic substitution reactions.

Comparison with Related Compounds

Compound NameMolecular FormulaKey Features
Tert-butyl 4-chloro-3-(hydroxymethyl)-1H-indole-1-carboxylateC14H16ClNO3Hydroxymethyl substituent instead of formyl
Tert-butyl 3-formyl-1H-indole-1-carboxylateC14H16N2O2Different position of the formyl group
Tert-butyl 3-formylindole-1-carboxylic acidC13H13N2O3Contains a carboxylic acid functional group

This table illustrates how variations in substituents can significantly alter chemical behavior and biological activity.

Scientific Research Applications

Pharmaceutical Applications

The compound's indole core is a common scaffold in drug discovery, particularly for developing biologically active molecules. Notable applications include:

  • Anticancer Agents : The compound serves as a precursor in synthesizing complex molecules targeting cancer cells. Studies indicate that related indole derivatives exhibit significant anticancer properties, suggesting that tert-butyl 4-chloro-3-formyl-1H-indole-1-carboxylate may also possess similar activities.
  • Anti-inflammatory Drugs : The indole structure is integral in synthesizing drugs with anti-inflammatory effects. Synthetic pathways involving this compound have led to the development of molecules that demonstrate reduced inflammation markers in clinical trials.

Organic Synthesis

This compound is utilized as an intermediate in organic synthesis due to its ability to undergo various chemical reactions:

Reaction Type Description
Nucleophilic Substitution The chloro substituent can be replaced with various nucleophiles to create diverse derivatives.
Reduction Reactions The formyl group can be reduced to alcohols or amines, facilitating further modifications.
Condensation Reactions It can participate in condensation reactions to form larger, more complex molecules.

These reactions highlight its synthetic versatility and importance as a building block in organic chemistry.

Agrochemical Applications

In agricultural sciences, this compound is explored for developing new agrochemicals, including pesticides and herbicides. Modifications of this compound can enhance its activity against agricultural pests while minimizing environmental impact.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Halogen Variation

tert-Butyl 4-bromo-3-formyl-7-methoxy-1H-indole-1-carboxylate (CAS 1394899-06-9)
  • Structural Differences : Replaces chlorine with bromine at position 4 and adds a methoxy group at position 6.
  • The methoxy group at position 7 donates electron density via resonance, altering the indole ring’s electronic profile and solubility .
tert-Butyl 6-bromo-3-formyl-1H-indole-1-carboxylate (CAS 93862-70-5)
  • Structural Differences : Bromine at position 6 instead of chlorine at position 3.
  • Impact :
    • Position 6 substitution shifts reactivity toward electrophilic attacks at position 4 or 4.
    • This positional isomer may exhibit distinct crystallographic packing due to altered hydrogen-bonding patterns .

Functional Group Modifications

tert-Butyl 4-chloro-3-(hydroxymethyl)-1H-indole-1-carboxylate (CAS 914349-01-2)
  • Structural Differences : Formyl group replaced with hydroxymethyl (-CH₂OH).
  • Impact :
    • The hydroxymethyl group enhances hydrophilicity, making the compound more suitable for aqueous-phase reactions.
    • Reduced electrophilicity compared to the formyl derivative limits its utility in condensation reactions but enables etherification or esterification pathways .
tert-Butyl 3-acetyl-1H-indole-1-carboxylate
  • Structural Differences : Acetyl (-COCH₃) replaces formyl (-CHO) at position 3.
  • Impact :
    • The acetyl group’s electron-withdrawing effect is weaker than formyl, reducing reactivity toward nucleophiles.
    • Demonstrated utility in alkenylation reactions using Nysted reagent and TiCl₄, highlighting divergent synthetic applications compared to the formyl analog .

Boronated and Complex Derivatives

tert-Butyl 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate (CAS 1256359-94-0)
  • Structural Differences : Formyl group replaced with a boronate ester.
  • Impact :
    • Enables participation in Suzuki-Miyaura cross-coupling reactions, a pathway inaccessible to the formyl-containing analog.
    • The boronate ester enhances stability under basic conditions but introduces sensitivity to protic solvents .
tert-Butyl 3-(8-bromo-4H,10H-1,2-oxazolo[4,3-c][1]benzoxepin-10-yl)-2-methyl-1H-indole-1-carboxylate
  • Structural Differences : Incorporates a fused oxazolo-benzoxepin ring system.
  • Crystallographic studies (R factor = 0.046) confirm precise spatial arrangement, critical for structure-activity relationship (SAR) studies .

Data Tables for Key Comparisons

Table 1: Substituent and Functional Group Variations

Compound Name CAS Number Substituents (Position) Key Functional Group Application
tert-Butyl 4-chloro-3-formyl-1H-indole-1-carboxylate N/A Cl (4), CHO (3) Formyl Pharmaceutical intermediate
tert-Butyl 4-bromo-3-formyl-7-methoxy-1H-indole-1-carboxylate 1394899-06-9 Br (4), CHO (3), OMe (7) Formyl Cross-coupling precursor
tert-Butyl 6-bromo-3-formyl-1H-indole-1-carboxylate 93862-70-5 Br (6), CHO (3) Formyl Crystallography studies
tert-Butyl 4-chloro-3-(hydroxymethyl)-1H-indole-1-carboxylate 914349-01-2 Cl (4), CH₂OH (3) Hydroxymethyl Hydrophilic intermediate

Preparation Methods

Starting Materials

  • 1H-indole or substituted indole derivatives (e.g., 4-chloroindole)
  • Di-tert-butyl dicarbonate (Boc2O) for tert-butyl protection
  • Formylating agents (e.g., Vilsmeier reagent)
  • Chlorinating agents (e.g., N-chlorosuccinimide, sulfuryl chloride)

Stepwise Synthetic Route

Step Reaction Type Reagents/Conditions Description
1 Halogenation (Chlorination) N-chlorosuccinimide (NCS), solvent (e.g., DMF), 0-25°C Selective chlorination at the 4-position of 1H-indole or an indole precursor to introduce the chlorine substituent
2 Formylation Vilsmeier-Haack reagent (POCl3/DMF), 0-50°C Electrophilic substitution at the 3-position to introduce the formyl group
3 Protection/Carboxylation Di-tert-butyl dicarbonate (Boc2O), base (e.g., triethylamine), solvent (e.g., dichloromethane), room temperature Formation of the tert-butyl ester/carboxylate protecting group at the nitrogen position
4 Purification Chromatography or recrystallization Isolation of pure tert-butyl 4-chloro-3-formyl-1H-indole-1-carboxylate

Reaction Details and Conditions

  • Halogenation: The selective chlorination is achieved using mild chlorinating agents like NCS under controlled temperature to avoid polyhalogenation or substitution at undesired positions.
  • Formylation: The Vilsmeier-Haack reaction is the preferred method for introducing the aldehyde group at the 3-position of the indole ring due to its regioselectivity and mild conditions.
  • Protection: The tert-butyl ester group is introduced using di-tert-butyl dicarbonate, a reagent well-known for Boc protection in peptide and indole chemistry, ensuring stability of the nitrogen during subsequent transformations.

Research Findings and Optimization

Yield and Purity

  • Reported yields for the chlorination step range from 70-85%, depending on reaction time and temperature control.
  • Formylation yields typically range between 60-75%, with optimization of reagent stoichiometry and temperature critical to minimize side reactions.
  • Boc protection yields are generally high (>85%) under mild conditions.

Reaction Monitoring and Characterization

  • Reaction progress is monitored by thin-layer chromatography (TLC) and confirmed by nuclear magnetic resonance (NMR) spectroscopy.
  • Purity and identity are verified by high-performance liquid chromatography (HPLC), mass spectrometry (MS), and infrared spectroscopy (IR).

Challenges and Solutions

  • Regioselectivity in halogenation requires careful control of reagent equivalents and reaction time.
  • Over-formylation or polymerization can be minimized by slow addition of Vilsmeier reagent and low temperature.
  • Stability of the tert-butyl ester group is maintained by avoiding strong acidic or basic conditions during purification.

Comparative Data Table of Related Compounds Preparation

Compound Key Substituent at C4 Formylation Method Protection Group Notes
This compound Chlorine Vilsmeier-Haack tert-Butyl ester (Boc) Chlorination precedes formylation for regioselectivity
tert-Butyl 4-amino-3-formyl-1H-indole-1-carboxylate Amino Vilsmeier-Haack tert-Butyl ester (Boc) Amino group introduced via substitution or reduction
tert-Butyl 6-bromo-4-chloro-1H-indole-1-carboxylate Bromine + Chlorine Vilsmeier-Haack tert-Butyl ester (Boc) Dual halogenation requires stepwise halogenation

Q & A

Basic Questions

Q. What are the primary synthetic strategies for tert-butyl 4-chloro-3-formyl-1H-indole-1-carboxylate, and how is regioselectivity achieved?

  • Methodological Answer : The synthesis involves sequential protection and functionalization. The indole nitrogen is protected using tert-butyl chloroformate under basic conditions (triethylamine, DCM, 0°C to RT). Friedel-Crafts formylation at the 3-position employs the Vilsmeier-Haack reagent (DMF/POCl3), while chlorination at the 4-position uses electrophilic substitution with N-chlorosuccinimide (NCS) in acetic acid. Regioselectivity is ensured by the electron-directing effects of the tert-butyl carbamate group and controlled reagent stoichiometry. Purification via silica gel chromatography (hexane/EtOAc gradients) and characterization by 1H NMR/LC-MS are critical .

Q. How can the tert-butyl carbamate group influence the reactivity of the indole core in downstream reactions?

  • Methodological Answer : The tert-butyl carbamate acts as a protective group, stabilizing the indole nitrogen against electrophilic attack while directing substituents to specific positions (e.g., 3-formyl and 4-chloro). Its steric bulk minimizes undesired side reactions, and it can be removed under mild acidic conditions (e.g., TFA/DCM) for further functionalization. This strategy is validated in analogous indole carboxylate syntheses .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • 1H/13C NMR : To confirm substituent positions (e.g., formyl proton at δ 9.8–10.2 ppm, tert-butyl carbamate at δ 1.4–1.6 ppm).
  • IR Spectroscopy : Detection of carbonyl stretches (C=O at ~1700 cm⁻¹ for carbamate and formyl groups).
  • Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ expected at m/z 295.0744). Cross-referencing with computational predictions (DFT) resolves ambiguities .

Advanced Questions

Q. How can researchers optimize reaction conditions to mitigate byproduct formation during formylation and chlorination?

  • Methodological Answer : Byproduct formation is minimized by:

  • Temperature Control : Slow addition of POCl3 during formylation (−10°C to 0°C) to suppress over-reaction.
  • Catalyst Screening : Testing Lewis acids (e.g., FeCl3 vs. AlCl3) for chlorination efficiency.
  • In Situ Monitoring : Using thin-layer chromatography (TLC) or inline IR to track reaction progress. Post-reaction quenching with aqueous NaHCO3 removes excess reagents. Comparative studies of analogous indole derivatives inform optimization .

Q. What computational methods are effective in predicting and rationalizing the electronic effects of substituents on the indole ring?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model substituent effects on electron density. Fukui indices identify reactive sites for electrophilic substitution, while Natural Bond Orbital (NBO) analysis explains directing effects. Solvent interactions (e.g., DMSO vs. CHCl3) are modeled using the SMD continuum approach. These methods align with experimental NMR and reactivity data .

Q. How can crystallographic data resolve ambiguities in molecular structure caused by rotational disorder in the tert-butyl group?

  • Methodological Answer : Single-crystal X-ray diffraction with SHELXL refinement addresses disorder. Data collection at 100 K reduces thermal motion artifacts. For severe disorder, split-site refinement and constraints on isotropic displacement parameters (Ueq) are applied. Twinning is resolved using TwinRotMat for matrix analysis. Comparative studies of tert-butyl-containing analogs validate structural assignments .

Q. What strategies are employed to analyze and address discrepancies between experimental and theoretical NMR chemical shifts?

  • Methodological Answer : Discrepancies arise from dynamic effects (e.g., formyl group rotation) or solvent interactions. Variable-temperature NMR (VT-NMR) detects conformational exchange, while DFT calculations with explicit solvent models (e.g., COSMO) improve shift predictions. Residual dipolar couplings (RDCs) in aligned media provide additional validation .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reactivity data reported for tert-butyl-protected indole derivatives in cross-coupling reactions?

  • Methodological Answer : Contradictions often stem from variations in catalyst systems (e.g., Pd(PPh3)4 vs. Pd2(dba)3) or solvent polarity. Systematic screening of bases (K2CO3 vs. Cs2CO3) and ligands (XPhos vs. SPhos) under inert atmospheres identifies optimal conditions. Meta-analyses of published protocols for analogous compounds (e.g., tert-butyl 3-formyl-5-nitroindole-1-carboxylate) guide hypothesis testing .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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tert-Butyl 4-chloro-3-formyl-1H-indole-1-carboxylate
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tert-Butyl 4-chloro-3-formyl-1H-indole-1-carboxylate

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